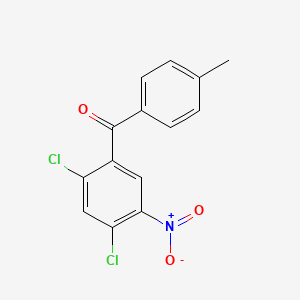
(2,4-Dichloro-5-nitrophenyl)-(4-methylphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-Dichloro-5-nitrophenyl)-(4-methylphenyl)methanone is an organic compound characterized by the presence of dichloro, nitro, and methylphenyl groups attached to a methanone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichloro-5-nitrophenyl)-(4-methylphenyl)methanone typically involves the nitration of a precursor compound. One common method involves the nitration of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one. The reaction is carried out in a continuous flow microreactor system, which allows for precise control of reaction conditions, including temperature, flow rate, and residence time .
Industrial Production Methods
In industrial settings, the nitration process is optimized to achieve high yields and efficiency. The use of continuous flow microreactors has been shown to improve reaction efficiency and yield compared to traditional batch reactors. The reaction conditions typically involve a molar ratio of nitric acid to substrate of 1.1:1, a reaction temperature of 60°C, and a residence time of 30 seconds .
化学反应分析
Types of Reactions
(2,4-Dichloro-5-nitrophenyl)-(4-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
(2,4-Dichloro-5-nitrophenyl)-(4-methylphenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2,4-Dichloro-5-nitrophenyl)-(4-methylphenyl)methanone involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that involve the modification of biomolecules, such as proteins and nucleic acids. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (2,4-Dichloro-5-nitrophenyl)(phenyl)methanone
- (2,4-Dichloro-5-nitrophenyl)(4-methoxyphenyl)methanone
Uniqueness
(2,4-Dichloro-5-nitrophenyl)-(4-methylphenyl)methanone is unique due to its specific combination of dichloro, nitro, and methylphenyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that may not be achievable with similar compounds.
属性
IUPAC Name |
(2,4-dichloro-5-nitrophenyl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO3/c1-8-2-4-9(5-3-8)14(18)10-6-13(17(19)20)12(16)7-11(10)15/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPHRMNFWZSVGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














